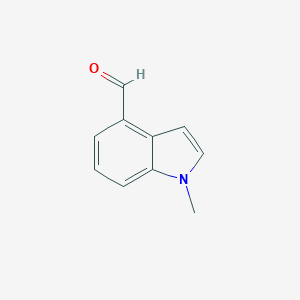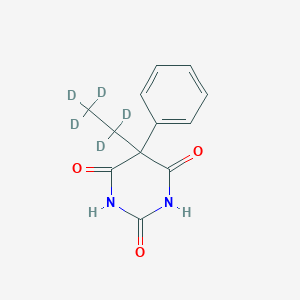
Phenobarbital-d5
概述
描述
苯巴比妥-d5 (乙基-d5) 是一种氘代形式的苯巴比妥,属于巴比妥类衍生物。 它主要用作分析参考物质,用于使用气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS) 等技术对各种生物样品中的苯巴比妥进行定量分析 。该化合物以五个氢原子被氘取代为特征,这增强了其稳定性并允许进行精确的分析测量。
准备方法
合成路线和反应条件: 苯巴比妥-d5 (乙基-d5) 的合成涉及苯巴比妥的氘代。该过程通常包括以下步骤:
乙基的氘代: 苯巴比妥中的乙基通过氘代反应被乙基-d5 取代。这可以通过使用氘代试剂,如氘代碘化乙基 (CD3CD2I),在强碱如氢化钠 (NaH) 的存在下实现。
环化: 氘代中间体发生环化,形成巴比妥类药物特征的嘧啶环结构。
工业生产方法: 苯巴比妥-d5 (乙基-d5) 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
大规模氘代: 使用大量氘代碘化乙基以确保完全氘代。
纯化: 使用重结晶和色谱等技术对产物进行纯化,以获得适合分析标准的高纯度水平。
化学反应分析
苯巴比妥-d5 (乙基-d5) 经历各种化学反应,包括:
氧化: 该化合物可以使用氧化剂如高锰酸钾 (KMnO4) 氧化成相应的羧酸。
还原: 还原反应可以使用还原剂如氢化锂铝 (LiAlH4) 将嘧啶环中的羰基转化为羟基。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾 (KMnO4)。
还原: 无水乙醚中的氢化锂铝 (LiAlH4)。
取代: 在强碱如氢化钠 (NaH) 的存在下,氘代碘化乙基 (CD3CD2I)。
主要产物:
氧化: 羧酸。
还原: 羟基衍生物。
取代: 取决于所用亲核试剂的不同,各种氘代衍生物。
科学研究应用
苯巴比妥-d5 (乙基-d5) 有多种科学研究应用,包括:
分析化学: 用作内标,用于使用 GC-MS 和 LC-MS 技术对生物样品中的苯巴比妥进行定量分析.
法医毒理学: 在法医实验室中用于检测和定量药物滥用和中毒案件中的苯巴比妥.
药代动力学: 用于药代动力学研究,以了解苯巴比妥在体内的代谢和分布。
药物开发: 通过为分析测量提供稳定的参考化合物,有助于开发新的巴比妥类药物衍生物。
作用机制
苯巴比妥-d5 (乙基-d5) 通过作用于γ-氨基丁酸 (GABA) 亚型 A 受体发挥其作用。 它通过增加氯离子通道开放时间来增强突触抑制,从而提高惊厥阈值并减少惊厥活动的扩散 。 此外,它可能抑制钙通道,导致兴奋性神经递质释放减少 .
相似化合物的比较
苯巴比妥-d5 (乙基-d5) 由于其氘代乙基而独一无二,这在分析测量中提供了增强的稳定性和精度。类似的化合物包括:
苯巴比妥: 非氘代形式,通常用作抗惊厥药和镇静剂。
戊巴比妥: 另一种具有类似镇静和抗惊厥特性的巴比妥类药物。
司可巴比妥: 一种短效巴比妥类药物,以其镇静作用而闻名。
阿莫巴比妥: 一种用于镇静和催眠作用的巴比妥类药物。
属性
IUPAC Name |
5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBREPKUVSBGFI-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482358 | |
| Record name | Phenobarbital-d5 (ethyl-d5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73738-05-3 | |
| Record name | Phenobarbital, (ethyl-d5)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073738053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenobarbital-d5 (ethyl-d5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73738-05-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENOBARBITAL, (ETHYL-D5)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846FQL88QE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is phenobarbital-d5 preferred over phenobarbital for quantification in mass spectrometry methods?
A1: this compound, with its five deuterium atoms, exhibits a mass shift of 5 Da compared to phenobarbital. This difference in mass allows for easy differentiation between the two compounds during mass spectrometry analysis [, ]. Since this compound possesses similar chemical properties to phenobarbital, it acts as an ideal internal standard, accounting for variations during sample preparation and ionization, ultimately leading to more accurate and reliable quantification.
Q2: How does the use of this compound improve the accuracy of barbiturate analysis in complex matrices like hair samples?
A2: Hair samples present a significant analytical challenge due to the low concentrations of drugs and the potential for matrix effects, which can interfere with accurate quantification. Adding a known amount of this compound to the sample prior to extraction and analysis helps correct for these challenges []. By comparing the signal intensity ratio of the analyte (e.g., amobarbital) to the internal standard (this compound), the method accounts for variations in extraction efficiency, ionization suppression/enhancement, and instrument drift, thus improving the accuracy of the results.
Q3: Can you explain the significance of the Limit of Quantification (LOQ) in the context of using this compound as an internal standard for analyzing barbiturates in a drug-facilitated sexual assault case?
A3: In cases of drug-facilitated sexual assault, detecting low concentrations of drugs like amobarbital in hair samples can be crucial for confirming exposure. The LOQ is the lowest concentration of an analyte, in this case, amobarbital, that can be reliably quantified with acceptable accuracy and precision []. Using this compound as an internal standard improves the sensitivity and reliability of the method, enabling the quantification of amobarbital even at very low levels, which is essential for providing evidence in such cases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)


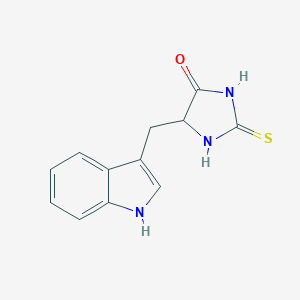
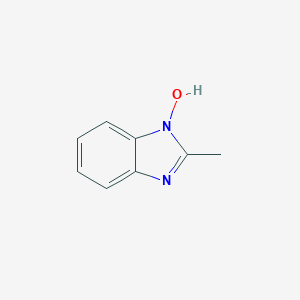
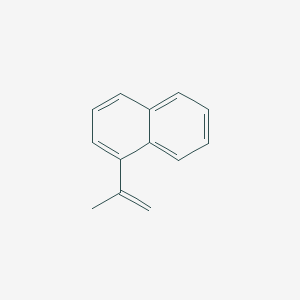
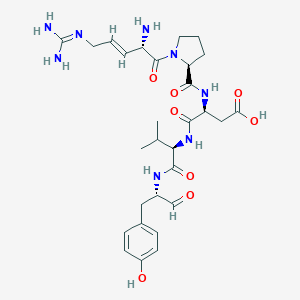

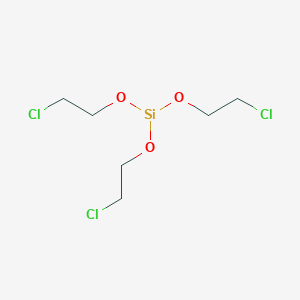

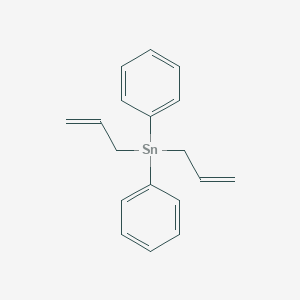
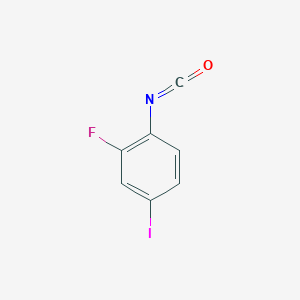
![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)
